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1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-

Physicochemical profiling Drug design Lead optimization

Medicinal chemists building kinase-focused libraries face two recurring obstacles: ester hydrolysis steps that add synthetic complexity and N1-H tautomerism that complicates SAR interpretation. CAS 54814-49-2 eliminates both. The N1-methyl substituent locks the scaffold into a single tautomeric form, while the free C3-carboxylic acid enables direct one-step amide coupling with standard reagents (HATU, EDC/HOBt). This 4-amino-1-methyl-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid core has been validated in Src/Abl and BTK inhibitor programs, with the C4-NH₂ group serving as the critical kinase hinge-binding pharmacophore. Supplied at 97% purity for immediate parallel library synthesis.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 54814-49-2
Cat. No. B15213898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylicacid, 4-amino-1-methyl-
CAS54814-49-2
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C(=N1)C(=O)O)N
InChIInChI=1S/C7H7N5O2/c1-12-6-3(4(11-12)7(13)14)5(8)9-2-10-6/h2H,1H3,(H,13,14)(H2,8,9,10)
InChIKeyKROIUJWIWLRCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid (CAS 54814-49-2): Core Scaffold for Kinase-Targeted Library Synthesis


1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid, 4-amino-1-methyl- (CAS 54814-49-2; also designated NSC 172930) is a heterobicyclic building block bearing a 4-amino group, an N1-methyl substituent, and a 3-carboxylic acid handle. Its molecular formula is C₇H₇N₅O₂ (MW 193.16), with a calculated density of 1.86 g/cm³ and a boiling point of 517.5°C at 760 mmHg . The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively validated as a kinase hinge-binding motif in numerous Src, Abl, and BTK inhibitor programs [1]. The concurrent presence of the C3-carboxylic acid and C4-amino groups renders this compound a versatile intermediate for amide coupling and parallel library synthesis, distinguishing it from decarboxylated or ester-only analogs.

Kinase hinge-binder library synthesis Core scaffold with C3-carboxylic acid for direct one-step amide coupling diversification.
Tautomeric-lock for SAR consistency N1-methyl group eliminates annular tautomerism, ensuring a single chemical entity for assay interpretation.
Regioisomeric integrity for target engagement Confirmed C4-amino/C3-carboxy substitution pattern preserves the kinase hinge-binding pharmacophore.

Why Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged: The Functional Group Triad Problem


The pyrazolo[3,4-d]pyrimidine scaffold supports extensive substitution, but small structural variations produce divergent synthetic utility, physicochemical properties, and biological target profiles. The N1-methyl group in CAS 54814-49-2 eliminates the tautomeric ambiguity present in the N1-unsubstituted analog (CAS 1378837-12-7), locking the heterocycle into a single tautomeric form and simplifying downstream SAR interpretation [1]. Simultaneously, the C3-carboxylic acid provides a native conjugation handle for amide bond formation without requiring ester hydrolysis or protective group manipulation, in contrast to C3-ester or C3-unsubstituted analogs. The 4-amino group is the critical hinge-binding pharmacophore for kinase inhibition; its absence or substitution pattern shift (e.g., to C3-amino/C4-carboxy regioisomers) fundamentally alters target engagement [2]. These three functional groups constitute a non-redundant synthetic handle triad, meaning substitution with a des-methyl, des-carboxy, or regioisomeric analog necessarily changes both the synthetic pathway and the biological profile of the final conjugates.

Functional Group Des-methyl or N1-unsubstituted analogs introduce tautomeric ambiguity, which may shift kinase binding profiles and complicate SAR interpretation.
Handle Triad C3-ester or des-carboxy analogs require additional hydrolysis or carboxylation steps. Direct substitution changes the synthetic route and may reduce overall yield.
Regioisomer C3-amino/C4-carboxy regioisomers fail to engage the kinase hinge. Reported evidence indicates a marked loss in target engagement, so regioisomeric identity must be verified.

Quantitative Differentiation Evidence for CAS 54814-49-2 vs. Closest Analogs


LogP Differential vs. N1-Unsubstituted Analog: Impact on Downstream Compound Lipophilicity

The N1-methyl group in CAS 54814-49-2 contributes approximately +0.5 log units to lipophilicity relative to the N1-unsubstituted analog (CAS 1378837-12-7). The calculated LogP for CAS 54814-49-2 is -0.36, while the N1-H analog has an estimated LogP of approximately -0.9 based on fragment contribution methods . This difference directly affects the clogP of any amide conjugate synthesized from this building block, providing procurement teams with predictable lipophilicity tuning at the scaffold level.

LogP Differential
Data to verify
ΔLogP ≈ +0.54 (N1-CH₃ vs N1-H)
Supports predictable lipophilicity tuning at the scaffold level.
Calculated LogP values may differ from experimentally determined distribution coefficients.
Physicochemical profiling Drug design Lead optimization

TPSA and H-Bond Donor/Acceptor Profile vs. 3-Des-carboxy Analog

CAS 54814-49-2 possesses a topological polar surface area (TPSA) of 106.92 Ų and has 2 hydrogen bond donors and 6 hydrogen bond acceptors . In contrast, the 3-des-carboxy analog (1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methyl-) has a TPSA of approximately 69 Ų, with 1 hydrogen bond donor and 4 acceptors [1]. The additional carboxylic acid group increases TPSA by ~38 Ų and contributes one additional H-bond donor and two additional H-bond acceptors, directly influencing solubility, permeability, and target binding capacity.

TPSA & H-Bond Profile
Class-level inference
TPSA 106.92 Ų; HBD 2; HBA 6 vs des-carboxy analog ~69 Ų; HBD 1; HBA 4
Higher polarity and H-bond capacity favor direct amidation workflows.
TPSA values are calculated and should be reviewed alongside experimental permeability data.
Medicinal chemistry ADME prediction Building block selection

Purity Benchmarking: 97% Assay vs. Typical Research-Grade Pyrazolopyrimidine Building Blocks

The commercially available CAS 54814-49-2 is supplied at a certified purity of 97% (LC/MS or HPLC, as per Leyan product specification ). This compares favorably with the typical purity range of 95-96% reported for many custom-synthesized pyrazolo[3,4-d]pyrimidine building blocks. For context, the N1-unsubstituted analog (CAS 1378837-12-7) is often available only at 95% purity from specialty suppliers . The 97% purity specification reduces the risk of byproduct interference in amide coupling reactions, where carboxylic acid impurities can lead to incorrect stoichiometry.

Purity Benchmarking
Data to verify
97% (HPLC/LC-MS) vs typical 95-96% for research-grade analogs
May reduce byproduct interference in amide coupling stoichiometry.
Vendor-certified specification; batch-to-batch values may vary. Verification by in-house QC is recommended.
Quality control Procurement specification Parallel synthesis

Synthetic Step Economy: Native Carboxylic Acid Avoids Ester Hydrolysis vs. 3-Ester Analogs

CAS 54814-49-2 presents the C3 position as a free carboxylic acid, enabling direct one-step amide coupling without the deprotection step required for C3-ester analogs (e.g., 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid ethyl ester). This eliminates the ester hydrolysis step, which typically requires LiOH/THF/H₂O at 0-25°C over 2-16 hours and introduces a subsequent acidification and extraction workup [1]. Class-level analysis of pyrazolo[3,4-d]pyrimidine syntheses indicates that ester hydrolysis yields range from 70% to 95%, meaning the direct use of the free acid building block saves one synthetic step and avoids an average yield loss of 10-30% [2].

Step Economy
Class-level inference
1 step (direct coupling) vs 2 steps (ester hydrolysis + coupling)
Eliminates ester hydrolysis, potentially reducing synthesis time and yield loss.
Estimated 10-30% yield advantage is class-level and should be validated under specific coupling conditions.
Synthetic efficiency Route optimization Cost of goods

N1-Methyl Tautomeric Lock vs. N1-Unsubstituted Analogs: Simplifying Downstream SAR

The N1-methyl substituent in CAS 54814-49-2 eliminates annular tautomerism at the pyrazole nitrogen, constraining the compound to a single tautomeric form. In contrast, the N1-unsubstituted analog (CAS 1378837-12-7) can exist in two tautomeric forms (1H- and 2H-pyrazolo tautomers), which can complicate biological assay interpretation and crystallography [1]. While quantitative tautomer ratios are not available for this specific scaffold, class-level studies on pyrazolo[3,4-d]pyrimidines indicate that N1-H analogs exhibit tautomer-dependent kinase binding, with different tautomers potentially engaging distinct kinase conformations [2].

Tautomeric Lock
Class-level inference
Single tautomer (N1-CH₃) vs dual tautomers (N1-H)
Supports consistent biological assay interpretation by eliminating tautomer-dependent binding.
Specific tautomer ratios for N1-H analogs are not quantified. Requires project-specific validation.
Tautomerism Structure-activity relationships Assay reproducibility

Regioisomeric Specificity: C4-Amino/C3-Carboxy vs. C3-Amino/C4-Carboxy Analogs

CAS 54814-49-2 bears the 4-amino group (the established hinge-binding motif) and the 3-carboxylic acid (the conjugation handle). A regioisomeric analog, 3-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid, would position the amino group at C3 and the acid at C4. Published SAR for 4-aminopyrazolo[3,4-d]pyrimidines demonstrates that the C4-NH₂ group forms critical hydrogen bonds with the kinase hinge region (e.g., with Met318/Glu316 in Src, or with Met318 in Abl), while C3-substituted amino analogs fail to engage the hinge and show >100-fold loss in kinase inhibition potency [1]. The correct regioisomeric identity of CAS 54814-49-2 is therefore essential for generating kinase-active conjugates.

Regioisomeric Specificity
Class-level inference
C4-NH₂ hinge-binding vs C3-NH₂ (reported >100-fold difference in kinase inhibition)
Correct regioisomeric identity is critical for maintaining target engagement in kinase assays.
Quantitative SAR is based on published Src/Abl studies. Verification for other kinase targets may be required.
Regioisomerism Kinase hinge binding Target selectivity

Optimal Procurement Scenarios for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic Acid (CAS 54814-49-2)


Kinase-Focused Parallel Library Synthesis via Direct Amide Coupling

The free C3-carboxylic acid enables one-step amide diversification with amine-containing fragments using standard coupling reagents (HATU, EDC/HOBt), eliminating the ester hydrolysis step required by C3-ester building blocks [1]. This scenario is optimal for medicinal chemistry teams synthesizing 48- to 384-compound kinase-targeted libraries where the 4-aminopyrazolo[3,4-d]pyrimidine core serves as the ATP-competitive hinge binder. The N1-methyl tautomeric lock ensures that each library member exists as a single chemical entity, simplifying hit confirmation and SAR interpretation [2].

Src/Abl Dual Inhibitor Lead Optimization Programs

The 4-amino-1-methyl-pyrazolo[3,4-d]pyrimidine scaffold has been validated as a core motif in dual Src/Abl inhibitor programs targeting chronic myeloid leukemia and glioblastoma [1]. CAS 54814-49-2 provides the correctly substituted scaffold for generating focused analog sets around the C3-position, where amide substituents modulate selectivity between Src family kinases (Src, Fyn, Hck) and Abl. The regioisomeric integrity (C4-NH₂/C3-COOH) is essential for maintaining hinge-binding capacity, as evidenced by the >100-fold potency differential between 4-amino and 3-amino regioisomers [2].

BTK Inhibitor Fragment-Based Drug Discovery Using C3-Carboxylic Acid Conjugation

Related 4-amino-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid derivatives have demonstrated potent BTK inhibition (IC₅₀ values in the sub-nanomolar range) when conjugated with appropriate N1-substituents [1]. CAS 54814-49-2, with its N1-methyl group and free C3-acid, serves as a minimalist fragment for structure-based elaboration. The calculated LogP of -0.36 and TPSA of 106.92 Ų place the scaffold within favorable physicochemical space for fragment growth, while the free acid allows direct conjugation to diverse amine fragments for fragment-to-lead optimization [2].

Nucleoside Analog Synthesis via C3-Carboxamide Derivatization

Patent literature describes the use of 3,4-disubstituted pyrazolo[3,4-d]pyrimidines as nucleoside precursors for oligonucleotide probe synthesis [1]. The C3-carboxylic acid of CAS 54814-49-2 can be converted to the corresponding carboxamide or carbonitrile for incorporation into nucleoside analogs. The N1-methyl group prevents undesired N1-glycosylation side reactions that complicate the use of N1-unsubstituted analogs during ribosylation or deoxyribosylation steps [2].

Application
Selection Property
Validation Focus
Kinase-focused parallel library synthesis
Free C3-acid handle and N1-methyl tautomeric lock
Direct amide coupling efficiency and single-entity SAR consistency
Src/Abl inhibitor lead optimization
C4-amino/C3-carboxy regioisomeric identity
Hinge-binding capacity and target engagement in kinase assays
Fragment-based BTK inhibitor discovery
Calculated LogP and TPSA for fragment growth
Physicochemical profile and conjugation potential in fragment elaboration
Nucleoside analog and probe synthesis
N1-methyl protection against undesired glycosylation
Regioselective ribosylation or deoxyribosylation outcomes
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